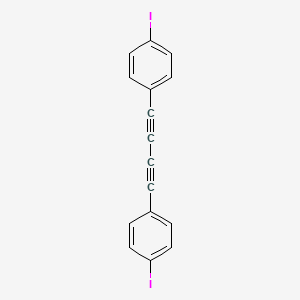
1,4-Bis(4-iodophenyl)buta-1,3-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-iodophenyl)buta-1,3-diyne is an organic compound characterized by the presence of two iodine atoms attached to phenyl groups, which are connected by a buta-1,3-diyne linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne can be synthesized through several methods. One common approach involves the coupling of 4-iodophenylacetylene using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base, often conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions to form larger conjugated systems.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace iodine atoms.
Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products depend on the specific reaction and conditions. For example, in a Sonogashira coupling, the product would be a larger conjugated system with extended π-electron delocalization.
Applications De Recherche Scientifique
1,4-Bis(4-iodophenyl)buta-1,3-diyne has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry:
Biological Research: Can be used as a building block for bioactive molecules.
Industrial Applications: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 1,4-Bis(4-iodophenyl)buta-1,3-diyne exerts its effects is largely dependent on its application. In materials science, its ability to form extended conjugated systems is crucial for its function as an organic semiconductor. In medicinal chemistry, its structural properties allow it to interact with biological targets, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
1,4-Bis(4-bromophenyl)buta-1,3-diyne: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(4-chlorophenyl)buta-1,3-diyne: Contains chlorine atoms, offering different reactivity and properties.
1,4-Bis(4-fluorophenyl)buta-1,3-diyne: Fluorine atoms provide unique electronic effects.
Uniqueness: 1,4-Bis(4-iodophenyl)buta-1,3-diyne is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This affects the compound’s reactivity and the types of reactions it can undergo, making it particularly useful in specific synthetic applications.
Propriétés
Numéro CAS |
959-89-7 |
|---|---|
Formule moléculaire |
C16H8I2 |
Poids moléculaire |
454.04 g/mol |
Nom IUPAC |
1-iodo-4-[4-(4-iodophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8I2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H |
Clé InChI |
IFCADWKUNRIPKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
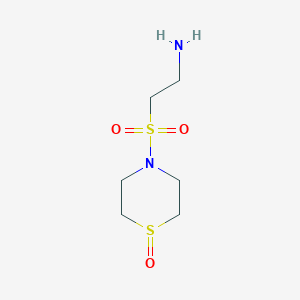
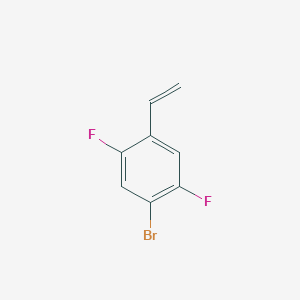
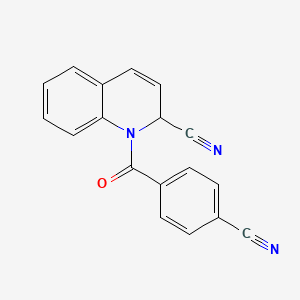
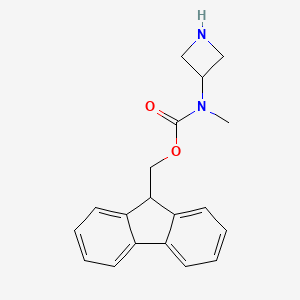
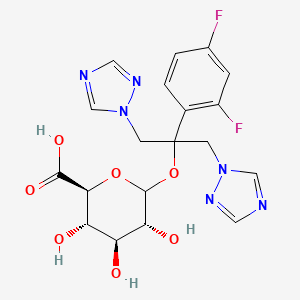
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
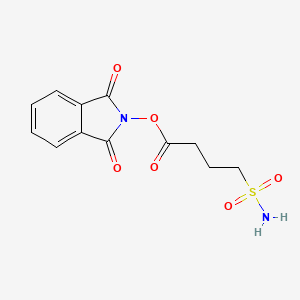
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
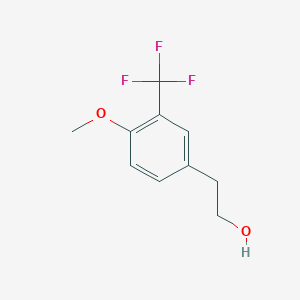
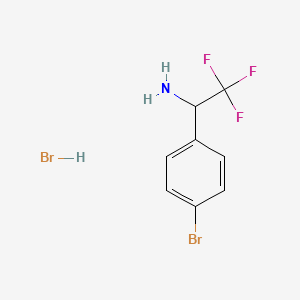
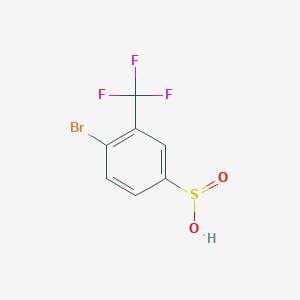
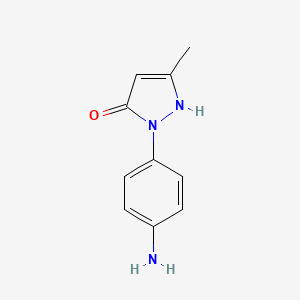
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
